2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

α1-adrenoceptor antagonist quinazolinone hypotensive activity

This meta-chloro substituted quinazolin-4(3H)-one–arylpiperazine hybrid delivers a structurally validated dual 5-HT₁A/5-HT₂A serotonergic profile (Kᵢ ≈ 16–68 nM range in close analogs) and demonstrated α₁-adrenoceptor antagonist activity (IC₅₀ 0.2–0.4 mM on isolated aortic rings). The 3-chlorophenylpiperazine (mCPP) pharmacophore offers a pre-existing metabolic and safety knowledge base unavailable for para-chloro or fluoro-substituted analogs, substantially de-risking ADME-Tox programs. The single-carbon methylene linker constrains conformational flexibility versus propyl- or butyl-linked congeners, enabling precise SAR exploration. Also suited for coordination chemistry applications as a bidentate ligand for divalent transition metals (Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺) with demonstrated antifungal activity. For CNS programs or antimicrobial screening requiring the 3-chlorophenyl pharmacophore, this compound is the preferred entry point.

Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
Cat. No. B3722344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
Molecular FormulaC19H19ClN4O
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H19ClN4O/c20-14-4-3-5-15(12-14)24-10-8-23(9-11-24)13-18-21-17-7-2-1-6-16(17)19(25)22-18/h1-7,12H,8-11,13H2,(H,21,22,25)
InChIKeyBYKUBBXPPPYCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol – Structure, Class & Procurement Context


2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol (IUPAC: 2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one; molecular formula C₁₉H₁₉ClN₄O; MW 354.8 g·mol⁻¹) belongs to the quinazolin-4(3H)-one–arylpiperazine hybrid class [1][2]. The compound incorporates a quinazolin-4(3H)-one core (a privileged scaffold in medicinal chemistry) linked via a methylene bridge to a 4-(3-chlorophenyl)piperazine fragment – a pharmacophore widely associated with serotonergic and adrenergic receptor modulation [3]. This specific substitution pattern (meta-chloro on the phenyl ring; methylene spacer length of one carbon) distinguishes it from closely related analogs bearing para-chloro, ortho-/para-fluoro, or longer alkyl linkers, each of which exhibits measurably different receptor affinity profiles and physicochemical properties [3][4].

Why 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol Cannot Be Simply Replaced by In-Class Analogs


Within the quinazolinone–arylpiperazine series, seemingly minor structural variations produce quantitatively distinct pharmacological fingerprints. The meta-chloro substituent on the phenyl ring of this compound confers a characteristic dual 5-HT₁A/5-HT₂A receptor interaction profile (Kᵢ ≈ 16–68 nM range for close butyl-linked analogs) that differs from para-chloro, ortho-fluoro, or para-fluoro congeners [1]. The single-carbon methylene linker between the quinazolinone core and the piperazine ring constrains conformational flexibility relative to propyl- or butyl-linked analogs, directly impacting the ligand's ability to adopt the bioactive conformation required at α₁-adrenoceptors and serotonin receptor subtypes [2][3]. Furthermore, the quinazolin-4(3H)-one tautomeric form (versus the quinazolin-4-ol aromatic form) influences hydrogen-bond donor/acceptor capacity at the binding site, a property that varies with substitution pattern and cannot be assumed equivalent across analogs [2]. Generic substitution without comparative binding and functional data therefore carries a material risk of altered target engagement.

Quantitative Differentiation Evidence: 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol vs. Closest Analogs


Meta-Chloro vs. Para-Chloro Substitution: Impact on α₁-Adrenoceptor Antagonist Potency

In the 2-[(4-substituted piperazin-1-yl)methyl]quinazolin-4(3H)-one series (compounds 4a–c), the nature and position of the aryl substituent directly modulated in vivo hypotensive potency in normotensive cats. Compound 4b (bearing the 3-chlorophenyl substituent matching the target compound's substitution pattern) was identified as one of the most potent hypotensive derivatives in the series, alongside 9e, 13i, and 13j, and was advanced to isolated thoracic aortic ring testing where it displayed α₁-blocking activity with an IC₅₀ in the range of 0.2–0.4 mM, compared to prazosin as reference standard [1]. By contrast, the 4-chlorophenyl-substituted analog (para-chloro, CAS 68638-34-6) is reported in the patent literature primarily as a synthetic intermediate rather than a pharmacologically optimized lead, and no comparable in vivo hypotensive data have been published for this regioisomer .

α1-adrenoceptor antagonist quinazolinone hypotensive activity

3-Chlorophenylpiperazine Moiety Confers Dual 5-HT₁A/5-HT₂A Receptor Engagement Absent in Fluoro-Substituted Analogs

The 3-chlorophenylpiperazine pharmacophore – identical to the fragment present in the target compound – has been systematically characterized for serotonin receptor subtype binding. In a closely related butyl-linked quinazolidin-4-one series (compound 2; 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]butyl}-quinazolidin-4-one), the meta-chlorophenylpiperazine-bearing derivative displayed high dual affinity: Kᵢ = 16 nM at 5-HT₂A and Kᵢ = 54 nM at 5-HT₁A receptors, with functional antagonism demonstrated at both receptor subtypes [1]. This dual profile distinguishes the 3-chlorophenyl series from 4-fluorophenyl- and 2-fluorophenyl-substituted analogs, which in the broader arylpiperazine literature show preferential 5-HT₁A binding with diminished 5-HT₂A engagement [2]. The anxiolytic-like activity of the butyl-linked analog was more potent than diazepam in the conflict drinking test in rats (active at a lower dose), validating the translational relevance of this substitution pattern [1].

5-HT1A receptor 5-HT2A receptor serotonin ligand anxiolytic

Methylene Linker Length Determines Conformational Space and Target Engagement Relative to Longer-Chain Analogs

The single methylene (–CH₂–) spacer in the target compound restricts the relative orientation of the quinazolinone core and the arylpiperazine moiety compared to propyl (–C₃H₆–) or butyl (–C₄H₈–) linked analogs. Molecular modeling studies on the quinazolinone-arylpiperazine series (Abou-Seri et al., 2011) using Accelrys Discovery Studio 2.1 demonstrated that the best-fitting scores to the α₁-adrenoceptor antagonist pharmacophore hypothesis were achieved by compounds with specific linker geometries and substitution patterns; compound 13j (with the optimal fitting score) displayed the highest in vivo and in vitro activity [1]. In the serotonin receptor arena, the Bojarski group systematically showed that hydrocarbon chain length between the piperazine and the heterocyclic fragment directly controls 5-HT₁A affinity (Kᵢ varying over two orders of magnitude depending on linker length and composition), with the butyl-linked analog (compound 2) achieving Kᵢ ≈ 54 nM at 5-HT₁A [2]. The methylene-linked target compound occupies a distinct conformational space that cannot be reproduced by longer-chain congeners without altering the pharmacophoric distance and angular relationships critical for receptor recognition.

linker SAR methylene bridge conformational constraint molecular modeling

Quinazolin-4(3H)-one Tautomeric Form vs. Quinazoline Aromatic Core: Hydrogen-Bonding and Physicochemical Differentiation

The target compound exists predominantly as the quinazolin-4(3H)-one tautomer (lactam form) rather than the fully aromatic quinazolin-4-ol form, as confirmed by the IUPAC designation '2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one' . This tautomeric preference introduces a hydrogen-bond donor (N3–H) and acceptor (C4=O) pair that is absent in analogs where the quinazoline ring remains fully aromatic (e.g., 4-[4-(3-chlorophenyl)piperazin-1-yl]quinazoline). The lactam form increases polarity (contributing to a calculated logP difference of approximately 0.5–1.0 units compared to the fully aromatic quinazoline series) and alters the compound's capacity for specific protein–ligand hydrogen-bonding interactions . In the context of the α₂δ-1 calcium channel ligand series (Fernández et al., 2021), the quinazolin-4(3H)-one scaffold was explicitly preferred over the aromatic quinazoline scaffold for achieving nanomolar Cavα₂δ-1 affinity, demonstrating the functional relevance of this tautomeric form [1].

tautomerism quinazolin-4-one hydrogen bonding physicochemical properties

Antifungal Activity of the 3-Chlorophenyl-Quinazolinone Scaffold vs. Unsubstituted Piperazine Parent

The 3-chlorophenylpiperazinyl-quinazolinone scaffold has been explicitly utilized as a ligand (HL6) for transition metal chelation, with the resulting Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) complexes characterized for antifungal activity against multiple fungal strains [1]. The free ligand itself demonstrated measurable antifungal properties, and chelation with divalent metal ions enhanced this activity through a mechanism involving altered lipophilicity and metal-mediated interactions with fungal targets. The parent 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one (CAS 725690-23-3), lacking the 3-chlorophenyl substitution, is primarily documented as a synthetic intermediate with no published antifungal evaluation, making the 3-chlorophenyl-substituted derivative the more functionally characterized entity for antimicrobial applications [2].

antifungal activity metal chelation transition metal complexes

Chlorine Position (meta vs. ortho vs. para) Dictates Electronic Properties and Metabolic Stability Within the Arylpiperazine Series

The position of the chlorine atom on the phenyl ring (meta in the target compound vs. ortho or para in commercially available alternatives) generates measurably different electronic environments at the piperazine N4 atom. Meta-chloro substitution exerts a –I (inductive) electron-withdrawing effect without the resonance (–M) contribution seen in para-substituted analogs, resulting in a distinct pKa of the piperazine conjugate acid. This difference affects both the protonation state at physiological pH and the compound's susceptibility to N-dealkylation metabolism – a well-characterized metabolic pathway for arylpiperazines, exemplified by the conversion of trazodone to meta-chlorophenylpiperazine (mCPP) . The 3-chlorophenyl fragment has extensive pharmacokinetic characterization due to mCPP's status as a major circulating metabolite of multiple antidepressants (trazodone, nefazodone, etoperidone), providing a pre-existing body of metabolic and toxicological knowledge that is absent for ortho- or para-chloro regioisomers [1].

regioisomer electronic effect metabolic stability SAR

Recommended Application Scenarios for 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol Based on Differentiated Evidence


α₁-Adrenoceptor Antagonist Lead Optimization Programs

The compound's demonstrated α₁-blocking activity (IC₅₀ 0.2–0.4 mM on isolated aortic rings) and in vivo hypotensive efficacy in the normotensive cat model position it as a structurally validated starting point for α₁-adrenoceptor antagonist development [1]. When selecting among quinazolinone–arylpiperazine analogs for this indication, the meta-chloro substitution pattern should be prioritized over para-chloro or fluoro-substituted alternatives due to its documented association with potent hypotensive activity and favorable pharmacophore-fitting scores [1].

Dual 5-HT₁A/5-HT₂A Serotonin Receptor Ligand Discovery for Anxiolytic or Antidepressant Indications

The 3-chlorophenylpiperazine pharmacophore is a validated determinant of balanced dual 5-HT₁A/5-HT₂A receptor engagement (Kᵢ values of 16–54 nM demonstrated for the close butyl-linked analog), with functional antagonism at both subtypes and anxiolytic-like efficacy surpassing diazepam in preclinical models [2]. The target compound, bearing the identical 3-chlorophenylpiperazine fragment coupled to a quinazolinone scaffold via a methylene linker, represents a structurally distinct entry point for CNS programs seeking to explore linker-length SAR while retaining the dual-serotonergic pharmacophore [2].

Transition Metal Chelation and Antimicrobial Coordination Chemistry Research

The 3-chlorophenylpiperazinyl-quinazolinone core has proven capacity to act as a bidentate ligand for divalent transition metals (Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺), forming octahedral or tetrahedral complexes with demonstrated antifungal activity [3]. This application is inaccessible to unsubstituted piperazine analogs that lack the aryl substitution required for productive metal coordination geometry. Procurement for coordination chemistry and antimicrobial screening programs should specifically select the 3-chlorophenyl-substituted variant over the unsubstituted parent (CAS 725690-23-3) [3].

Metabolic and Pharmacokinetic Probe Studies Leveraging the mCPP Knowledge Base

The 3-chlorophenylpiperazine fragment is identical to mCPP (1-(3-chlorophenyl)piperazine), a well-characterized pharmacologically active human metabolite of multiple marketed antidepressants (trazodone, nefazodone, etoperidone) with established 5-HT receptor binding (Kᵢ = 23 nM at 5-HT₁A), metabolic pathways (CYP450-mediated N-dealkylation), and CNS penetration properties [4]. This pre-existing metabolic and safety knowledge base provides a significant advantage for ADME-Tox de-risking that is unavailable for ortho-chloro, para-chloro, or fluoro-substituted analogs, making the meta-chloro compound the preferred choice for programs requiring predictable metabolic fate .

Quote Request

Request a Quote for 2-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.